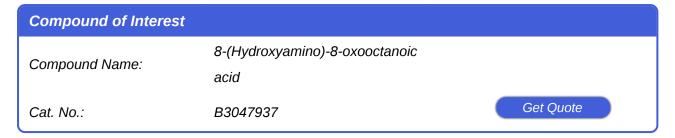


Spectroscopic and Mechanistic Insights into 8-(Hydroxyamino)-8-oxooctanoic Acid: A Technical Guide

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the spectroscopic properties of **8-** (**Hydroxyamino**)-**8-oxooctanoic acid**, a hydroxamic acid derivative of potential interest in pharmaceutical research. Due to the limited availability of direct experimental data, this document presents predicted spectroscopic data based on the analysis of its chemical structure and comparison with related compounds. Furthermore, a comprehensive experimental protocol for its synthesis is provided, alongside a visualization of its potential mechanism of action as a histone deacetylase (HDAC) inhibitor.

Physicochemical Properties

8-(Hydroxyamino)-8-oxooctanoic acid is a bifunctional molecule featuring a terminal carboxylic acid and a hydroxamic acid group. These functional groups confer the potential for this molecule to engage in various biological interactions, notably as a metal-chelating agent, a characteristic feature of many enzyme inhibitors.



Property	Value	Source
Molecular Formula	C8H15NO4	[1][2]
Molecular Weight	189.21 g/mol	[1][2]
IUPAC Name	8-(hydroxyamino)-8- oxooctanoic acid	[2]
CAS Number	149647-78-9	[2]
SMILES	C(CCCC(=O)O)CCC(=O)NO	[1]
InChlKey	YNBDVONJRSJFLP- UHFFFAOYSA-N	[1]

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for **8-(Hydroxyamino)-8-oxooctanoic acid**. These predictions are derived from established principles of NMR, IR, and Mass Spectrometry, and by analogy with structurally similar compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Data (in DMSO-d₆, 400 MHz)



Chemical Shift (ppm)	Multiplicity	Integration	Assignment
~12.0	br s	1H	СООН
~10.4	br s	1H	NHOH
~8.7	br s	1H	NHOH
~2.18	t	2H	CH ₂ -COOH
~1.95	t	2H	CH2-CONHOH
~1.50	m	4H	-CH2-CH2-CH2- COOH, -CH2-CH2- CH2-CONHOH
~1.25	m	4H	-CH2-CH2-CH2-CH2-

Table 2: Predicted ¹³C NMR Data (in DMSO-d₆, 100 MHz)

Chemical Shift (ppm)	Assignment
~174.5	СООН
~169.0	CONHOH
~33.5	CH2-COOH
~32.0	CH2-CONHOH
~28.5	Internal CH2
~28.3	Internal CH ₂
~25.0	Internal CH2
~24.5	Internal CH2

Infrared (IR) Spectroscopy

Table 3: Predicted IR Absorption Bands



Wavenumber (cm ⁻¹)	Intensity	Assignment	
3300-2500	Broad	O-H stretch (Carboxylic acid)	
~3200	Broad	O-H stretch (Hydroxamic acid)	
~3100	Medium	N-H stretch (Hydroxamic acid)	
~2930, ~2850	Strong	C-H stretch (Aliphatic)	
~1700	Strong	C=O stretch (Carboxylic acid)	
~1640	Strong	C=O stretch (Hydroxamic acid, Amide I)	
~1550	Medium	N-H bend (Hydroxamic acid, Amide II)	
~1460	Medium	C-H bend (Aliphatic)	
~1250	Strong	C-O stretch (Carboxylic acid)	
~920	Broad	O-H bend (Carboxylic acid dimer)	

Mass Spectrometry (MS)

Table 4: Predicted Mass Spectrometry Data

Parameter	Value
Exact Mass	189.10011 u
Molecular Ion [M]+	m/z 189
[M+H] ⁺	m/z 190
[M+Na] ⁺	m/z 212
Plausible Fragmentations	Loss of H ₂ O (m/z 171), Loss of COOH (m/z 144), Loss of NHOH (m/z 156), Cleavage of the alkyl chain.



Experimental Protocols

The synthesis of **8-(Hydroxyamino)-8-oxooctanoic acid** can be achieved from octanedioic acid (suberic acid) or its monoester derivative. The following protocol outlines a general and effective method.

Synthesis of 8-(Hydroxyamino)-8-oxooctanoic acid from Suberic Acid Monomethyl Ester

This two-step procedure involves the activation of the carboxylic acid group followed by reaction with hydroxylamine.

Step 1: Activation of Suberic Acid Monomethyl Ester

- Dissolve suberic acid monomethyl ester (1 equivalent) in a suitable aprotic solvent such as tetrahydrofuran (THF) or dichloromethane (DCM).
- Cool the solution to 0 °C in an ice bath.
- Add a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.1 equivalents) and a catalyst like 4-dimethylaminopyridine (DMAP) (0.1 equivalents).
- Alternatively, the carboxylic acid can be converted to an acyl chloride using thionyl chloride or oxalyl chloride.
- Stir the reaction mixture at 0 °C for 30 minutes and then at room temperature for 2-4 hours.

Step 2: Formation of the Hydroxamic Acid

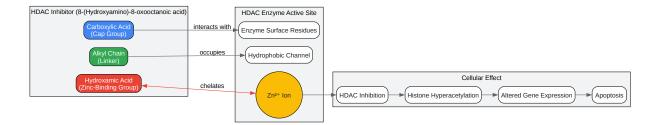
- In a separate flask, prepare a solution of hydroxylamine hydrochloride (1.5 equivalents) and a base such as triethylamine or potassium hydroxide (1.5 equivalents) in a suitable solvent (e.g., methanol or a mixture of THF and water) at 0 °C.
- Slowly add the hydroxylamine solution to the activated carboxylic acid derivative from Step 1 at 0 °C.
- Allow the reaction to warm to room temperature and stir for 12-24 hours.



- Monitor the reaction progress by thin-layer chromatography (TLC).
- Upon completion, quench the reaction with a dilute acid (e.g., 1M HCl) and extract the product with an organic solvent like ethyl acetate.
- Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
- Purify the crude product by column chromatography or recrystallization to obtain 8-(Hydroxyamino)-8-oxooctanoic acid.

Visualization of Potential Mechanism of Action

Hydroxamic acids are a well-established class of histone deacetylase (HDAC) inhibitors.[3] The hydroxamic acid moiety acts as a zinc-binding group, chelating the Zn²⁺ ion in the active site of HDAC enzymes, thereby inhibiting their function. This leads to the hyperacetylation of histones and other proteins, affecting gene expression and inducing cell cycle arrest and apoptosis in cancer cells.



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Caption: Mechanism of HDAC inhibition by a hydroxamic acid.

The provided diagram illustrates the general pharmacophore model for a hydroxamic acid-based HDAC inhibitor like **8-(Hydroxyamino)-8-oxooctanoic acid**. The "Cap Group" interacts with the surface of the enzyme, the "Linker" region occupies a hydrophobic channel, and the crucial "Zinc-Binding Group" (the hydroxamic acid) chelates the zinc ion in the active site, leading to enzyme inhibition and subsequent cellular effects such as apoptosis.

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